4-(Chloromethyl)benzophenone
CAS No.: 42728-62-1
VCID: VC0015526
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-(Chloromethyl)benzophenone is a chemical compound characterized by a benzophenone backbone with a chloromethyl group, making it a versatile reagent in organic synthesis. Its structure allows it to undergo a range of chemical reactions, making it a key intermediate in various synthetic processes. It is an aromatic ketone with roles in organic synthesis, materials science, and pharmaceuticals. The compound is also an important intermediate for synthesizing water-soluble photoinitiators . The synthesis of 4-(Chloromethyl)benzophenone can be achieved through chloromethylation of benzophenone using chloromethyl methyl ether or formaldehyde with a Lewis acid catalyst. Another method involves using thionyl chloride in dichloromethane under controlled temperatures. 4-(Chloromethyl)benzophenone participates in reactions due to its electrophilic nature, making it useful for synthesizing complex organic molecules and derivatives with potential biological activity or as functional materials. This compound has applications in environmental remediation, such as in the photocatalytic degradation of aqueous 4-chlorophenol, highlighting its potential use in advanced oxidation processes for water treatment. Benzophenone derivatives, including 4-(Chloromethyl)benzophenone, could undergo degradation pathways in water treatment processes and may serve as UV stabilizers or sunscreens. A similar chemical compound, 4-(bromomethyl)benzophenone, shares a similar molecular structure, with a dihedral angle of 59.53 (6)° between the benzene rings . |
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CAS No. | 42728-62-1 |
Product Name | 4-(Chloromethyl)benzophenone |
Molecular Formula | C14H11ClO |
Molecular Weight | 230.69 g/mol |
IUPAC Name | [4-(chloromethyl)phenyl]-phenylmethanone |
Standard InChI | InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 |
Standard InChIKey | PXFOBPPTJQWHRN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl |
Synonyms | [4-(Chloromethyl)phenyl]phenyl-methanone; p-Benzoylbenzyl Chloride; |
PubChem Compound | 3016376 |
Last Modified | Aug 15 2023 |
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